

# 4-Bromo-5-fluoro-2-methylbenzonitrile literature review and citations

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## Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-methylbenzonitrile

Cat. No.: B1289871

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## 4-Bromo-5-fluoro-2-methylbenzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Bromo-5-fluoro-2-methylbenzonitrile** is a halogenated aromatic nitrile with the chemical formula  $C_8H_5BrFN$ .<sup>[1][2]</sup> Its structure, featuring a combination of bromo, fluoro, methyl, and cyano functional groups, suggests its potential as a versatile building block in organic synthesis. This technical guide provides a summary of the available information on this compound, including its chemical and physical properties. Due to a notable lack of specific published literature on **4-Bromo-5-fluoro-2-methylbenzonitrile**, this document also explores the general synthesis and applications of structurally related benzonitriles to infer its potential utility in research and drug development.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-5-fluoro-2-methylbenzonitrile** is presented in the table below. This data is primarily sourced from chemical supplier catalogs.<sup>[1][2][3]</sup>

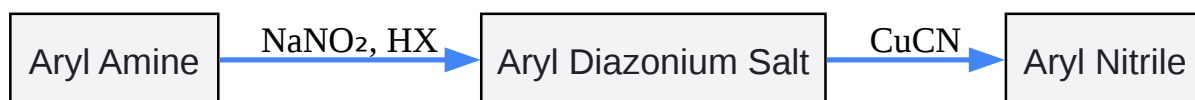
Property	Value	Reference
CAS Number	916792-15-9	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN	[1][2]
Molecular Weight	214.03 g/mol	[1][2]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[3]
Flash Point	106.7 ± 25.9 °C	[3]
Refractive Index	1.567	[3]

## Synthesis Strategies for Substituted Benzonitriles

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-5-fluoro-2-methylbenzonitrile** is not readily available in the surveyed literature, several general methods for the synthesis of substituted benzonitriles are well-established. These methods could potentially be adapted for the preparation of the target molecule.

### Sandmeyer Reaction

The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4][5] This approach is particularly useful for introducing a nitrile group to an aromatic ring with a substitution pattern that may not be accessible through other means. The general workflow for a Sandmeyer reaction to produce a benzonitrile is depicted below.



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Caption: General workflow of the Sandmeyer reaction for benzonitrile synthesis.

Hypothetical Application to **4-Bromo-5-fluoro-2-methylbenzonitrile**:

To synthesize **4-Bromo-5-fluoro-2-methylbenzonitrile** via this method, one would theoretically start with 4-Bromo-5-fluoro-2-methylaniline. This aniline would first be diazotized using sodium nitrite in the presence of a strong acid. The resulting diazonium salt would then be treated with a cyanide source, typically copper(I) cyanide, to yield the desired product.

## Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution ( $S_NAr$ ) is another powerful tool for the synthesis of highly functionalized aromatic compounds, particularly those containing electron-withdrawing groups and good leaving groups.[6][7] Given the presence of two halogen atoms on the benzene ring of potential precursors, this method could be a viable route.

The feasibility of an  $S_NAr$  reaction is dependent on the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group. In a potential precursor like a di-halogenated toluene, the fluorine atom is generally a better leaving group in  $S_NAr$  than bromine.

## Potential Applications in Drug Discovery and Materials Science

While no specific biological activity or applications have been documented for **4-Bromo-5-fluoro-2-methylbenzonitrile** itself, its structural motifs are present in compounds with significant utility in various fields.

Many substituted benzonitriles are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8][9] For instance, related compounds like 4-bromo-2-fluorobenzonitrile are used in the development of kinase inhibitors and central nervous system (CNS) drugs.[8][9] The unique substitution pattern of **4-Bromo-5-fluoro-2-methylbenzonitrile** could offer novel steric and electronic properties to potential drug candidates.

Furthermore, fluorinated benzonitriles are employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and as intermediates in the production of agrochemicals.[9]

## Experimental Considerations and Safety

When working with **4-Bromo-5-fluoro-2-methylbenzonitrile**, standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective

equipment such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1]

Storage: The compound should be stored in a cool, dry place. For short-term storage (1-2 weeks), -4°C is recommended, while longer-term storage (1-2 years) should be at -20°C.[1]

## Conclusion

**4-Bromo-5-fluoro-2-methylbenzonitrile** is a chemical compound with potential as a building block in synthetic chemistry. While detailed experimental protocols and specific applications are not currently available in the public domain, its structural features suggest possible utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of this compound could likely be achieved through established methodologies such as the Sandmeyer reaction or nucleophilic aromatic substitution. Further research is required to fully elucidate the chemical reactivity and potential applications of this molecule.

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